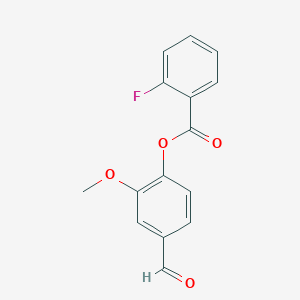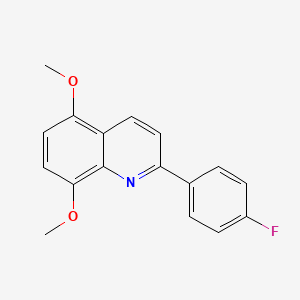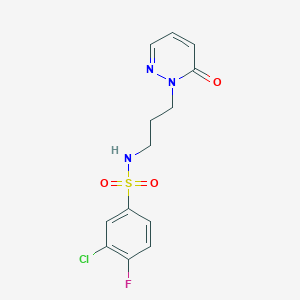![molecular formula C18H19N5O4S B2661741 5-Butylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 852171-53-0](/img/structure/B2661741.png)
5-Butylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Butylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione” is a chemical compound with the molecular formula C18H19N5O4S. It belongs to the class of compounds known as pyrimidopyrimidines, which are structurally similar to purines and isomeric to pteridines . These compounds exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive properties .
Synthesis Analysis
Two routes have been proposed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives . The first involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . The second involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 .Aplicaciones Científicas De Investigación
Anti-HIV Activity
5-Butylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione and its related compounds have been studied for their potential anti-HIV activity. Research by Al-Masoudi et al. (2008) focused on synthesizing a series of new 6-arylsulfanyl-1,3-dimethyl-5-nitro-1H-pyrimidin-2,4-diones, aiming to develop new non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. The compounds were evaluated for their activity against HIV-1 and HIV-2 in MT-4 cells (Al-Masoudi et al., 2008).
Synthesis and Structural Studies
Studies by Youssefyeh (1975) and others have explored the synthesis and reactions of similar pyrimidine derivatives. The work by Youssefyeh examined the reactions of 6-amino-1,3-dimethyl-5-nitrosouracil with various thiols, leading to a range of products including disulphides and pyrimidopteridines. These studies provide insight into the chemical behavior and potential applications of these compounds in various fields, including medicinal chemistry (Youssefyeh, 1975).
Supramolecular Chemistry
Beijer et al. (1998) discussed the strong dimerization of ureidopyrimidones via quadruple hydrogen bonding, a feature relevant in supramolecular chemistry. Such interactions are significant in the design of new materials and molecular assemblies, where control over molecular association is crucial (Beijer et al., 1998).
Potential as Phosphodiesterase Inhibitors
Novinson et al. (1975) synthesized and screened a number of pyrazolo[1,5-a]pyrimidines, which are structurally related to 5-Butylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione, as in vitro cAMP phosphodiesterase inhibitors. Such compounds could have implications in the treatment of diseases where modulation of cAMP levels is beneficial (Novinson et al., 1975).
Coordination Chemistry and Magnetic Properties
Research by Baskett et al. (2005) on coordination complexes involving pyrimidine derivatives showcased the exploration of magnetic properties in coordination chemistry. Such studies contribute to the understanding of molecular magnetic materials, which have potential applications in data storage and quantum computing (Baskett et al., 2005).
Direcciones Futuras
Pyrimidopyrimidines, including “5-Butylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione”, attract considerable attention due to their high potential for application in medicinal chemistry . Future research may focus on exploring their potential in various therapeutic applications and developing efficient methods for their synthesis .
Propiedades
IUPAC Name |
5-butylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c1-4-5-10-28-16-13-15(21(2)18(25)22(3)17(13)24)19-14(20-16)11-6-8-12(9-7-11)23(26)27/h6-9H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARLADZNAASEBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-chlorophenyl)methyl]-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2661665.png)





![3-chloro-4-[(2-ethyl-2H-1,2,3-triazol-4-yl)methoxy]benzaldehyde](/img/structure/B2661675.png)
![({[(2-Furylmethyl)(4-methylbenzyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B2661676.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2661677.png)
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide](/img/structure/B2661678.png)
![5-[(3-chlorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2661679.png)
